molecular formula C11H14O3 B1198740 Anisyl propionate CAS No. 7549-33-9

Anisyl propionate

Cat. No.: B1198740
CAS No.: 7549-33-9
M. Wt: 194.23 g/mol
InChI Key: YWIJRJQYADFRTL-UHFFFAOYSA-N
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Description

Anisyl propionate, also known as 4-methoxybenzyl propionate, is an organic compound with the molecular formula C11H14O3. It is an ester formed from anisyl alcohol and propionic acid. This compound is known for its pleasant, sweet, and floral aroma, making it a popular ingredient in the fragrance and flavor industries .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Anisyl propionate can be synthesized through the esterification of anisyl alcohol with propionic acid. This reaction is typically catalyzed by an acid catalyst such as sulfuric acid or by using an enzymatic catalyst like lipase B from Candida antarctica. The reaction conditions often involve heating the mixture to around 60°C and using molecular sieves to remove the water formed during the reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for higher yields and efficiency. The use of green solvents like 2-methyltetrahydrofuran and the application of vacuum to remove water are common practices. The reaction is scaled up by increasing the concentration of substrates while maintaining high conversion rates .

Chemical Reactions Analysis

Types of Reactions: Anisyl propionate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Esterification: Anisyl alcohol and propionic acid in the presence of an acid catalyst or lipase enzyme.

    Hydrolysis: this compound can be hydrolyzed back to anisyl alcohol and propionic acid using a base such as sodium hydroxide or an acid like hydrochloric acid.

Major Products:

Scientific Research Applications

Anisyl propionate has various applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma. .

Comparison with Similar Compounds

    Benzyl propionate: Similar ester with a benzyl group instead of a methoxybenzyl group.

    Cinnamyl propionate: Contains a cinnamyl group instead of a methoxybenzyl group.

    Phenethyl propionate: Features a phenethyl group instead of a methoxybenzyl group.

Uniqueness: Anisyl propionate is unique due to its methoxy group on the benzyl ring, which imparts a distinct sweet and floral aroma. This differentiates it from other esters like benzyl propionate and cinnamyl propionate, which have different aromatic profiles .

Properties

IUPAC Name

(4-methoxyphenyl)methyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-11(12)14-8-9-4-6-10(13-2)7-5-9/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIJRJQYADFRTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047713
Record name Anisyl propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to slightly yellow liquid with a sweet, fruity, floral, vanilla-like odour
Record name Anisyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/739/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

277.00 °C. @ 760.00 mm Hg
Record name 4-Methoxybenzyl propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034990
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water, glycerol, propylene glycol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Anisyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/739/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.070-1.086
Record name Anisyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/739/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7549-33-9
Record name Anisyl propionate
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Record name Anisyl propionate
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Record name ANISYL PROPIONATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46113
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Record name Benzenemethanol, 4-methoxy-, 1-propanoate
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Record name Anisyl propionate
Source EPA DSSTox
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Record name p-methoxybenzyl propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.576
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Record name ANISYL PROPIONATE
Source FDA Global Substance Registration System (GSRS)
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Record name 4-Methoxybenzyl propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034990
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the current methods for synthesizing anisyl propionate, and why is there interest in alternative approaches like enzymatic synthesis?

A1: The research article ["Eco-friendly enzymatic synthesis of this compound mediated by lipase b from candida antarctica"][2] explores a greener alternative: enzymatic synthesis using lipase B from Candida antarctica. [] This method utilizes the enzyme's catalytic activity to facilitate the esterification reaction between anisyl alcohol and propionic acid, resulting in this compound. []

Q2: What are the advantages of using enzymatic synthesis for producing this compound?

A2: Enzymatic synthesis offers several advantages over traditional chemical methods: []

  • Eco-friendliness: Enzymes are biodegradable and operate under mild reaction conditions, reducing waste generation and energy consumption. []
  • High selectivity: Lipases, like the one used in the study, exhibit high selectivity towards specific substrates, resulting in higher product purity and fewer byproducts. []
  • Biocompatibility: Enzymatic reactions are generally compatible with biological systems, making them suitable for applications in food, cosmetics, and pharmaceuticals. []

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